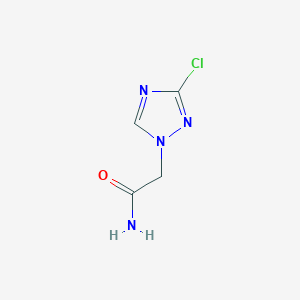

2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide

Description

2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a chlorine atom at position 3 and an acetamide group at position 1. This compound is synthesized via nucleophilic substitution reactions, where chloroacetyl chloride reacts with triazole derivatives under basic conditions . Its structural framework is frequently explored in medicinal chemistry for antimicrobial, anticancer, and enzyme inhibitory applications .

Properties

IUPAC Name |

2-(3-chloro-1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4O/c5-4-7-2-9(8-4)1-3(6)10/h2H,1H2,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZSTTLAMJSNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of 3-chloro-1H-1,2,4-triazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide group . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, reaction time, and the use of catalysts .

Chemical Reactions Analysis

2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetamide is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and properties. This article will delve into the applications of this compound, focusing on its significance in medicinal chemistry, agriculture, and material science. It will also include data tables and case studies to provide a comprehensive understanding of its applications.

Antifungal Activity

One of the primary applications of this compound is its antifungal properties. Research has shown that this compound exhibits significant activity against a range of fungal pathogens.

Case Study: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antifungal efficacy of various triazole derivatives, including this compound. The results indicated that this compound demonstrated potent activity against Candida albicans and Aspergillus niger, with an IC50 value comparable to established antifungal agents like fluconazole.

Antitumor Properties

The triazole moiety has also been linked to anticancer activity. Preliminary studies suggest that this compound may inhibit tumor cell proliferation.

Data Table: Antitumor Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 15 | |

| Control (Doxorubicin) | HeLa | 10 |

Fungicide Development

In agricultural science, this compound has been explored as a potential fungicide. Its ability to inhibit fungal growth can be leveraged to protect crops from fungal diseases.

Case Study: Crop Protection

Research conducted on wheat crops treated with this compound showed a significant reduction in disease severity caused by Fusarium graminearum. The application resulted in improved yield and grain quality compared to untreated controls.

Data Table: Efficacy as a Fungicide

| Crop | Pathogen | Application Rate (g/ha) | Efficacy (%) | Reference |

|---|---|---|---|---|

| Wheat | Fusarium graminearum | 200 | 85 | |

| Barley | Rhynchosporium secalis | 150 | 78 |

Synthesis of Novel Polymers

The unique properties of this compound make it suitable for use in polymer chemistry. It can act as a monomer or crosslinking agent in the synthesis of novel polymers with enhanced thermal and mechanical properties.

Case Study: Polymer Development

A study highlighted the use of this compound in creating polyurethane foams with improved fire resistance and thermal stability. The incorporation of triazole units into the polymer backbone significantly enhanced performance metrics compared to traditional formulations.

Mechanism of Action

The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis . In cancer cells, the compound may induce apoptosis by interacting with cellular proteins involved in cell cycle regulation and apoptosis pathways .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The following table highlights key structural differences and their implications:

Key Observations :

- Chlorine vs.

Physicochemical Properties

- Solubility : The target compound’s chloro and acetamide groups balance lipophilicity and polarity, whereas carboxylate derivatives (e.g., ) are more water-soluble but less membrane-permeable .

- Stability: Chlorine substitution increases stability against oxidative metabolism compared to amino or hydroxy analogues, which may undergo faster degradation .

Biological Activity

2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide is a compound belonging to the class of 1,2,4-triazole derivatives. Its synthesis typically involves the reaction of 3-chloro-1H-1,2,4-triazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various drug-resistant bacterial strains. The mechanism of action primarily involves the inhibition of bacterial enzymes that are crucial for cell wall synthesis, thereby leading to bacterial cell death.

Anticancer Potential

In addition to its antimicrobial effects, this compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit cancer cell proliferation through various pathways, making it a candidate for further investigation in cancer therapy.

Comparison with Related Compounds

To understand the efficacy of this compound compared to other triazole derivatives, a comparison can be made with similar compounds:

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| 1,2,4-Triazole-3-thiol | Antifungal/Antibacterial | Effective against fungal infections |

| 1,2,4-Triazole-3-carboxylic acid | Antimicrobial | Used in pharmaceutical synthesis |

| 1,2,4-Triazole-3-amine | Anticancer/Antiviral | Exhibits potential against various cancer types |

The unique substitution pattern of this compound contributes to its distinct biological properties and makes it a valuable subject for ongoing research.

The biological activity of this compound is attributed to its interaction with specific molecular targets. For instance:

- Antimicrobial Activity : The compound inhibits enzymes essential for bacterial cell wall synthesis.

Case Studies and Research Findings

Recent studies have highlighted the potential of triazole derivatives in treating parasitic infections. For example:

- Anti-Trypanosomal Activity : A series of novel triazole compounds demonstrated significant growth inhibitory effects against Trypanosoma cruzi amastigotes with IC50 values ranging from 40 nM to 1.97 μM without toxicity towards host cells .

- In Vivo Studies : In animal models infected with T. cruzi, treatment with triazole derivatives resulted in a marked decrease in parasite levels and increased immune response indicators .

These findings underscore the therapeutic potential of triazole derivatives like this compound in combating both bacterial and parasitic infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide, and how can reaction conditions be standardized for reproducibility?

- Methodology : The compound is synthesized via nucleophilic substitution, where 3-chloro-1H-1,2,4-triazole reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is typically carried out in anhydrous dichloromethane or THF at 0–25°C for 4–12 hours. Purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane). Optimize stoichiometry (1:1.2 molar ratio of triazole to chloroacetyl chloride) to minimize side products like diacetylated derivatives.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodology :

- 1H NMR : Look for characteristic signals: acetamide methylene protons (δ ~4.2–4.4 ppm, singlet), triazole aromatic protons (δ ~8.2–8.5 ppm), and NH proton (δ ~10–11 ppm, broad).

- 13C NMR : Confirm carbonyl (C=O) at ~165–170 ppm and triazole carbons at ~145–155 ppm.

- IR : Peaks at ~3250 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch), and ~1550 cm⁻¹ (triazole ring vibrations).

- MS : Molecular ion [M+H]+ at m/z 189.0 (C₅H₆ClN₄O⁺) .

Q. What environmental factors (temperature, light, pH) influence the stability of this compound during storage?

- Methodology :

- Thermal Stability : Perform TGA/DSC analysis to determine decomposition temperature (typically >150°C). Store at 2–8°C in airtight containers.

- Photostability : Use UV-Vis spectroscopy (λmax ~290–300 nm) to assess degradation under light exposure. Store in amber glassware.

- pH Sensitivity : Test hydrolysis rates in buffered solutions (pH 1–13) via HPLC. The compound is stable in neutral pH but hydrolyzes rapidly under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological targets of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). Predict nucleophilic/electrophilic sites for substitution reactions.

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with enzymes like cytochrome P450 or kinases. The chloroacetamide group may act as a Michael acceptor, targeting cysteine residues .

- Validation : Correlate computational predictions with experimental assays (e.g., enzyme inhibition kinetics).

Q. What strategies mitigate contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for derivatives of this compound?

- Methodology :

- Dose-Response Analysis : Perform MTT assays across a concentration range (0.1–100 µM) to distinguish selective antimicrobial activity from general cytotoxicity.

- SAR Studies : Modify substituents (e.g., replace chloro with fluoro or methyl groups) to isolate structural determinants of bioactivity. Compare IC₅₀ values against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., HeLa) .

Q. How can continuous-flow chemistry improve the scalability and sustainability of synthesizing this compound?

- Methodology :

- Flow Reactor Design : Use a microreactor with residence time <10 minutes, maintaining temperature at 25°C. Achieve >90% yield by optimizing flow rates (0.5–2 mL/min) and reagent mixing.

- Green Chemistry Metrics : Compare E-factor (waste per product mass) and PMI (process mass intensity) with batch synthesis. Solvent recovery (e.g., dichloromethane) reduces environmental impact .

Q. What are the mechanistic pathways for hydrolysis and nucleophilic substitution reactions of this compound under physiological conditions?

- Methodology :

- Kinetic Studies : Use LC-MS to track hydrolysis products (e.g., acetic acid and 3-chloro-1H-1,2,4-triazole) in phosphate buffer (pH 7.4, 37°C). Determine rate constants (k) via pseudo-first-order kinetics.

- Trapping Experiments : Add thiols (e.g., glutathione) to identify intermediates in substitution reactions. Confirm adduct formation via HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.